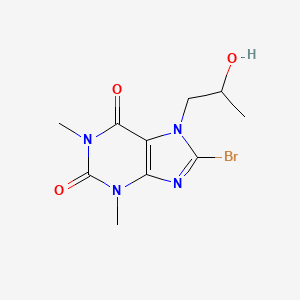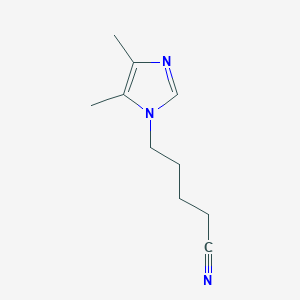![molecular formula C10H11N3O B2567462 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 1884258-86-9](/img/structure/B2567462.png)
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyridine is a basic heterocyclic organic compound similar to benzene and has the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The pyrazole ring in the molecule is a five-membered ring with two nitrogen atoms. The pyridine ring is a six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Scientific Research Applications
Chemistry and Properties of Related Compounds
The chemistry and properties of compounds related to 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine have been extensively reviewed. For instance, the synthesis, properties, and potential applications of pyrazole-pyridine/pyrazine ligands, which share structural similarities with this compound, have been detailed. These compounds exhibit diverse properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity, suggesting potential research avenues for this compound in these areas (Boča, Jameson, & Linert, 2011).
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold, closely related to this compound, has demonstrated versatility in kinase inhibition, showing potential for developing novel kinase inhibitors. Its ability to interact with kinases through multiple binding modes has been exploited in numerous patents, highlighting its importance in the design of kinase inhibitors for therapeutic applications (Wenglowsky, 2013).
Catalysis and Organic Synthesis
Research on pyranopyrimidine scaffolds, which are structurally related to this compound, indicates their broad synthetic applications and bioavailability. These studies emphasize the use of hybrid catalysts for the synthesis of complex molecules, suggesting that this compound could play a role in the development of new catalytic processes and synthetic methodologies (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The incorporation of pyrazolo[3,4-b]pyridine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. This suggests that derivatives of this compound could be explored for applications in electronic devices, luminescent elements, and photoelectric conversion elements, due to their potential for photo- and electroluminescence (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Future Directions
The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . Heterocyclic compounds, which include pyrazoles, give high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, “2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine” and similar compounds could be potential candidates for future drug development.
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-7-9(6-12-13)8-14-10-4-2-3-5-11-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANANNGFCJLZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2567380.png)



![2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2567389.png)

![3-(2,3-Dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one](/img/structure/B2567392.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2567396.png)

![N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide](/img/structure/B2567398.png)
![7-benzyl-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567400.png)


